![molecular formula C₁₅H₉D₅O₂ B1147189 Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate CAS No. 1329835-46-2](/img/structure/B1147189.png)
Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate
Overview
Description
Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate is a deuterated compound that has been used in scientific research for various purposes. This compound is a labeled analog of a non-deuterated compound and is used to study the mechanisms of action and physiological effects of the non-deuterated compound.
Scientific Research Applications
Chemical Synthesis and Reaction Behavior :
- Research on the substitution reactions of benzo[b]thiophen derivatives, including compounds similar to Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate, has provided insights into the bromination and nitration behaviors of these compounds. For example, the bromination of 2,3-dibromobenzo[b]thiophen resulted in the formation of 2,3,6-tribromo-derivative, while nitration yielded a mix of various nitrobenzo[b]thiophens (Cooper, Ewing, Scrowston, & Westwood, 1970).
Natural Product Synthesis and Identification :
- The discovery of new compounds from natural sources, such as the New Zealand liverwort Trichocolea hatcheri, which includes derivatives of hydroxybenzoates similar to the compound , expands our understanding of naturally occurring chemical entities and their potential applications (Baek, Perry, Weavers, & Tangney, 1998).
Application in Antibiotic Research :
- Studies on compounds such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, related to the compound , have been conducted to understand their role in antibiotic structures like calichemicins. This highlights the potential application of these compounds in the development of novel antibiotics (Laak & Scharf, 1989).
Pharmaceutical and Medicinal Applications :
- The research on triazole analogs and their pharmaceutical applications, though not directly involving the exact compound, shows the potential for similar compounds in medicinal chemistry, particularly in antimicrobial and antitubercular activities (Patel, Khan, & Rajani, 2010).
Analytical Chemistry and Environmental Studies :
- Developments in analytical methods, such as HPLC-MS/MS for measuring environmental phenols, provide a framework for the analysis of complex compounds, including those related to Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate. This is particularly relevant for understanding the environmental impact and presence of such chemicals (Ye, Bishop, Needham, & Calafat, 2008).
properties
IUPAC Name |
methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3/i4D,6D,7D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBPPUMWUBCKIJ-UKLAVMBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC(=C1[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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